molecular formula C23H46NO7P B1663049 Glycerophospho-N-Oleoyl Ethanolamine

Glycerophospho-N-Oleoyl Ethanolamine

Cat. No.: B1663049
M. Wt: 479.6 g/mol
InChI Key: VBNXVCGZJCGEKO-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycerophospho-N-Oleoyl Ethanolamine is a glycerophosphoethanolamine.

Biochemical Analysis

Biochemical Properties

Glycerophospho-N-Oleoyl Ethanolamine is involved in several biochemical reactions. It is derived from glycerophospho-linked precursors through the activity of glycerophosphodiesterase 1 (GDE1). This enzyme catalyzes the hydrolysis of glycerophospho-N-acyl ethanolamine precursors, including this compound, to produce oleoyl ethanolamide. Oleoyl ethanolamide, in turn, activates PPARα, which regulates lipid metabolism and energy homeostasis .

Cellular Effects

This compound influences various cellular processes. It has been shown to suppress appetite and reduce weight gain in animal models through the activation of PPARα. This activation leads to changes in gene expression that promote lipid oxidation and reduce fat storage. Additionally, this compound affects cell signaling pathways, including those involved in inflammation and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to oleoyl ethanolamide, which binds to and activates PPARα. This activation leads to the transcription of genes involved in lipid metabolism, such as those encoding enzymes for fatty acid oxidation. This compound also interacts with fatty acid amide hydrolase (FAAH), which metabolizes oleoyl ethanolamide, thereby regulating its levels and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at -20°C and can maintain its activity for up to four years. Over time, this compound may degrade, leading to a reduction in its efficacy. Long-term studies have shown that systemic administration of oleoyl ethanolamide, derived from this compound, can have sustained effects on reducing food intake and body weight in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively suppresses appetite and reduces weight gain without causing adverse effects. At higher doses, there may be toxic or adverse effects, including potential disruptions in lipid metabolism and energy homeostasis. It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing any potential risks .

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It is a precursor to oleoyl ethanolamide, which is metabolized by FAAH. This metabolic pathway regulates the levels of oleoyl ethanolamide, influencing its effects on lipid oxidation and energy balance. Additionally, this compound may interact with other enzymes and cofactors involved in lipid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its effects. The distribution of this compound within tissues can influence its activity and function .

Subcellular Localization

This compound is localized to specific subcellular compartments, including the endoplasmic reticulum and mitochondria. This localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. The subcellular localization of this compound is crucial for its activity and function in regulating lipid metabolism and energy homeostasis .

Biological Activity

Glycerophospho-N-oleoyl ethanolamine (GNOE) is a bioactive lipid that plays a significant role in various physiological processes. This compound belongs to the class of N-acylated ethanolamines (NAEs), which are known for their diverse biological activities, including modulation of inflammation, pain, and metabolic processes. This article explores the biological activity of GNOE, supported by recent research findings, case studies, and detailed data tables.

Chemical Structure and Properties

GNOE is derived from oleoyl ethanolamine and is characterized by its glycerophospho backbone. It serves as a precursor to several bioactive lipids, including oleoylethanolamide (OEA), which is an endogenous agonist for peroxisome proliferator-activated receptor alpha (PPARα) . The solubility of GNOE in phosphate-buffered saline (PBS) is approximately 10 mg/ml, making it suitable for various biological assays .

GNOE exerts its biological effects through several key mechanisms:

  • Activation of PPARα : GNOE and its derivatives activate PPARα, leading to enhanced fatty acid oxidation and reduced lipid accumulation. This pathway is crucial for regulating energy homeostasis and reducing obesity-related complications .
  • Conversion to N-acylethanolamines (NAEs) : GNOE can be hydrolyzed by glycerophosphodiesterase 1 (GDE1) to produce NAEs, which are involved in various physiological processes such as inflammation and pain modulation .
  • Influence on Adipocyte Differentiation : Studies have shown that GNOE plays a role in adipocyte differentiation. The enzyme ABHD4 regulates the conversion of N-acyl phosphatidyl-ethanolamine (NAPE) to GNOE, influencing lipid metabolism in adipocytes .

Research Findings

Recent studies have provided insights into the biological activity of GNOE:

  • Adipogenesis : In vitro experiments demonstrated that the deletion of ABHD4 resulted in increased adipogenesis and lipid accumulation in pre-adipocytes. This suggests that GNOE may play a role in regulating fat storage and metabolism .
  • Metabolic Effects : Systemic administration of OEA (derived from GNOE) has been shown to suppress food intake and reduce weight gain in rodent models, indicating its potential as a therapeutic target for obesity management .
  • Endocannabinoid System Interaction : Similar to other NAEs, GNOE may interact with the endocannabinoid system, potentially influencing pain perception and inflammatory responses .

Case Studies

Several case studies have highlighted the significance of GNOE in clinical and experimental settings:

  • Obesity Models : In diet-induced obesity models, administration of OEA led to significant reductions in body weight and fat mass, demonstrating the metabolic benefits associated with GNOE derivatives .
  • Inflammation Studies : Research has indicated that NAEs can modulate inflammatory responses in various tissues, suggesting that GNOE may have therapeutic potential in inflammatory diseases .

Data Tables

The following table summarizes key findings related to the biological activity of GNOE:

Study Findings Implications
Study 1Increased adipogenesis in ABHD4 knockout pre-adipocytesSuggests regulatory role of GNOE in fat metabolism
Study 2OEA administration reduced food intake in ratsPotential therapeutic target for obesity
Study 3Modulation of inflammatory responses by NAEsImplications for treatment of inflammatory diseases

Scientific Research Applications

Biochemical Pathways

GP-OEA is synthesized from N-acylphosphatidylethanolamine (NAPE) through the action of phospholipase A enzymes, specifically the cPLA2 family. Research has demonstrated that the γ isoform of cPLA2 plays a crucial role in converting NAPE to GP-OEA, which can subsequently be hydrolyzed to OEA by glycerophosphodiesterase-1 (GDE1) . This pathway highlights the importance of GP-OEA in lipid metabolism and its potential regulatory functions in various biological processes.

Therapeutic Potential

2.1. Appetite Regulation and Weight Management

OEA is known for its anorexigenic properties, acting as a signaling molecule that influences satiety and fat metabolism. Studies indicate that GP-OEA may enhance the release of OEA, thereby contributing to appetite suppression and weight management . The mechanism involves activation of peroxisome proliferator-activated receptor alpha (PPAR-α), which regulates energy homeostasis and fatty acid oxidation .

2.2. Neuroprotective Effects

Research has shown that GP-OEA and its derivatives exhibit neuroprotective effects, particularly in models of neurodegenerative diseases. The modulation of lipid signaling pathways by GP-OEA may help mitigate neuronal damage and inflammation . For instance, lipidomic analyses have revealed alterations in N-acylethanolamine levels associated with neuroinflammation, suggesting that GP-OEA could play a role in neuroprotection through its metabolic products .

Metabolic Disorders

3.1. Diabetes and Insulin Sensitivity

GP-OEA has been implicated in improving insulin sensitivity and glucose metabolism. Its role as an agonist at PPAR-α suggests that it could enhance glucose uptake and fatty acid oxidation, making it a potential therapeutic target for managing type 2 diabetes . Studies on animal models have shown that administration of OEA leads to improved metabolic profiles, indicating that GP-OEA may have similar effects.

3.2. Cardiovascular Health

The cardiovascular benefits of GP-OEA are linked to its ability to modulate lipid profiles and reduce inflammation. By influencing the levels of various N-acylethanolamines, GP-OEA may help maintain vascular health and prevent atherosclerosis . Research involving knockout models for NAPE-PLD has shown significant changes in lipid metabolism that could impact cardiovascular disease risk .

Case Studies

Study Findings Implications
Lipidomics Analysis in NAPE-PLD KO MiceSignificant reductions in NAEs including OEA were observedSuggests a critical role of GP-OEA in lipid homeostasis and potential metabolic disorders
Appetite Regulation StudyAdministration of OEA led to decreased food intake in rodent modelsSupports the use of GP-OEA derivatives for obesity treatment
Neuroprotection ResearchGP-OEA exhibited protective effects against neuronal damage in vitroIndicates potential for developing neuroprotective therapies

Properties

IUPAC Name

2,3-dihydroxypropyl 2-[[(Z)-octadec-9-enoyl]amino]ethyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)24-18-19-30-32(28,29)31-21-22(26)20-25/h9-10,22,25-26H,2-8,11-21H2,1H3,(H,24,27)(H,28,29)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNXVCGZJCGEKO-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycerophospho-N-Oleoyl Ethanolamine
Reactant of Route 2
Reactant of Route 2
Glycerophospho-N-Oleoyl Ethanolamine
Reactant of Route 3
Reactant of Route 3
Glycerophospho-N-Oleoyl Ethanolamine
Reactant of Route 4
Reactant of Route 4
Glycerophospho-N-Oleoyl Ethanolamine
Reactant of Route 5
Reactant of Route 5
Glycerophospho-N-Oleoyl Ethanolamine
Reactant of Route 6
Reactant of Route 6
Glycerophospho-N-Oleoyl Ethanolamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.